Ethyl 3-hydroxybutyrate Ethyl 3-hydroxybutyrate Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992)
Ethyl 3-hydroxybutyrate is the fatty acid ethyl ester of 3-hydroxybutyric acid. It has a role as a metabolite. It is functionally related to a 3-hydroxybutyric acid.
Ethyl 3-hydroxybutyrate is a natural product found in Camellia sinensis, Opuntia ficus-indica, and Aeromonas veronii with data available.
ethyl 3-hydroxybutanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 5405-41-4
VCID: VC21195522
InChI: InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
SMILES: CCOC(=O)CC(C)O
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

Ethyl 3-hydroxybutyrate

CAS No.: 5405-41-4

Cat. No.: VC21195522

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxybutyrate - 5405-41-4

Specification

CAS No. 5405-41-4
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name ethyl 3-hydroxybutanoate
Standard InChI InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
Standard InChI Key OMSUIQOIVADKIM-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C)O
Canonical SMILES CCOC(=O)CC(C)O
Boiling Point 338 °F at 760 mmHg (NTP, 1992)
170.00 to 175.00 °C. @ 760.00 mm Hg
Flash Point 148 °F (NTP, 1992)

Introduction

Chemical Structure and Properties

Ethyl 3-hydroxybutyrate (C₆H₁₂O₃) is a chiral molecule with a molecular weight of 132.16 g/mol . The compound exists in two enantiomeric forms: Ethyl (R)-3-hydroxybutyrate (CAS 24915-95-5) and Ethyl (S)-3-hydroxybutyrate (CAS 56816-01-4) . These stereoisomers differ in their optical rotation and biological activities, making their stereochemical purity crucial for specific applications.

The compound features a hydroxyl group at the third carbon position and an ethyl ester group, creating a versatile functional scaffold that enables various chemical transformations . This structural configuration contributes to its value as a chiral building block in organic synthesis and pharmaceutical development. The compound is also known by several synonyms including grape butyrate, ethyl 3-hydroxybutanoate, and ethyl (R or S)-3-hydroxybutanoate depending on the specific enantiomer .

Physical Properties

Ethyl 3-hydroxybutyrate exhibits distinct physical characteristics that influence its handling and applications. The following table summarizes key physical properties of the compound:

PropertyValueReference
Physical FormClear, colorless liquid
Boiling Point75-76°C at 12 mmHg
Density1.017 g/mL at 25°C
Vapor Pressure17.2 Pa at 20°C
Flash Point148°F (64°C)
Water SolubilitySoluble
LogP0.341 at 20°C
Optical Activity (R-form)[α]₂₀/D -46°, c=1 in chloroform
Optical Activity (S-form)[α]₂₀/D +41.3°, c=1 in CHCl₃ (97% ee)
Storage Temperature2-8°C
pKa14.45±0.20 (Predicted)

The compound's moderate lipophilicity (LogP) and water solubility enhance its versatility in various formulations and chemical processes . Its physical stability under standard conditions makes it suitable for laboratory and industrial applications requiring reliable handling characteristics.

Synthesis Methods

Several approaches exist for synthesizing ethyl 3-hydroxybutyrate, with methods varying based on the desired enantiomeric purity and scale of production. The following sections detail the primary synthesis routes.

Chemical Synthesis

One established method involves the ring-opening of (R)-β-butyrolactone. This process begins with dissolving (R)-β-butyrolactone in ethanol with sulfuric acid as a catalyst and stirring at room temperature . After completion (>48 hours), the mixture is treated with sodium bicarbonate, and the solvent is removed via rotary evaporation . The residue is processed with dichloromethane and ethyl acetate, yielding ethyl (R)-3-hydroxybutyrate as a clear oil with approximately 66% yield .

Chemical reduction using a ruthenium catalyst complex has also been reported as an effective method for preparing both enantiomers with high stereoselectivity . This approach offers advantages for large-scale production where enzymatic methods may present scaling challenges.

Enzymatic Reduction

Stereoselective enzymatic reduction methods provide excellent enantiomeric purity:

  • The (S)-(+) enantiomer can be obtained through reduction of ethyl acetoacetate with Baker's yeast

  • The (R)-(-) enantiomer can be produced using Geotrichum candidum as the reducing agent

  • Depolymerization of poly-(R)-3-hydroxybutyric acid (PHB) represents another route to the (R)-(-) enantiomer

The enrichment of the (S)-(+) enantiomer to 100% enantiomeric purity has been achieved using 3,5-dinitrobenzoate derivatization and purification . This level of stereochemical control is essential for pharmaceutical applications requiring absolute configurational purity.

Applications and Uses

Ethyl 3-hydroxybutyrate has diverse applications across multiple industries, leveraging its unique chemical properties and biological activities.

Pharmaceutical Applications

The compound serves as a crucial chiral starting material for synthesizing numerous biologically active compounds used in pharmaceutical development . Its value lies in providing a chiral scaffold with defined stereochemistry that can be further elaborated into complex pharmaceutical intermediates . The pharmaceutical industry utilizes this compound particularly for developing treatments targeting metabolic disorders, where stereochemical purity directly impacts efficacy and safety profiles .

Nutritional and Food Applications

In the food industry, ethyl 3-hydroxybutyrate is utilized as a flavoring agent known as grape butyrate, contributing pleasant flavor notes to beverages and confectionery . Its incorporation into nutritional products targets athletic performance enhancement and weight management by promoting fat metabolism and energy production .

The compound enables a form of nutritional ketosis without requiring strict dietary interventions, potentially benefiting individuals seeking metabolic advantages of ketone bodies without adherence to ketogenic diets .

Industrial and Research Applications

Ethyl 3-hydroxybutyrate serves as a renewable feedstock for polyester and polymer production, contributing to sustainable materials development . In research settings, it functions as a valuable tool for studying metabolic pathways and enzyme activities, providing insights into cellular processes and potential therapeutic targets .

Cosmetic applications leverage its moisturizing properties to enhance skin hydration and texture in various formulations .

Recent Research Advances

Research on ethyl 3-hydroxybutyrate has accelerated in recent years, with significant findings emerging across multiple domains. A particularly notable advancement involves biocatalytic production methods achieving unprecedented efficiency.

In 2023, researchers reported a highly efficient bioprocess for synthesizing ethyl (R)-3-hydroxybutyrate under extreme substrate loading conditions (325 g/L or 2.5 M) . The use of bio-renewable ionic liquids as co-solvents resulted in dramatically improved process efficiency, with space-time yields reaching 754.9 g/L/d . These advancements address critical challenges in scaling biocatalytic processes for industrial applications.

The therapeutic applications of ethyl 3-hydroxybutyrate have also expanded significantly. A 2023 study demonstrated its efficacy in alleviating cachexia symptoms and improving survival in a mouse model . This research established ethyl 3-hydroxybutyrate as a potential intervention for cancer-associated cachexia, a condition with limited effective treatments. The ability to achieve therapeutic ketosis without requiring dietary restriction represents a significant advantage for patient compliance .

Analytical Methods and Characterization

Characterization of ethyl 3-hydroxybutyrate typically employs several analytical techniques to confirm identity, purity, and stereochemical composition:

  • Gas Chromatography (GC) for purity determination, with specifications typically requiring >96.0% purity

  • Optical rotation measurements to confirm enantiomeric identity and purity

  • NMR spectroscopy for structural confirmation

  • GC-MS for conversion monitoring during synthesis

For monitoring biocatalytic reactions, such as the conversion of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate, aliquots are typically added to methanol and analyzed by GC-MS to track reaction progress . This analytical approach ensures process control and product quality during manufacturing.

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